molecular formula BrHgO3 B080424 Mercury(1+) bromate CAS No. 13465-33-3

Mercury(1+) bromate

Cat. No.: B080424
CAS No.: 13465-33-3
M. Wt: 328.49 g/mol
InChI Key: JGRDVIZJXANZNJ-UHFFFAOYSA-M
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Description

Mercury(1+) bromate, also known as mercurous bromate, is an inorganic compound with the chemical formula HgBrO₃ (CAS No. 13465-33-3) . It belongs to the class of mercury(I) salts, where mercury exhibits a +1 oxidation state. This compound is structurally distinct from mercury(II) bromate (Hg(BrO₃)₂), which contains mercury in the +2 oxidation state . This compound is regulated under environmental and occupational safety guidelines due to its toxicity, as highlighted in industrial chemical restriction lists .

Properties

CAS No.

13465-33-3

Molecular Formula

BrHgO3

Molecular Weight

328.49 g/mol

IUPAC Name

mercury(1+);bromate

InChI

InChI=1S/BrHO3.Hg/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1

InChI Key

JGRDVIZJXANZNJ-UHFFFAOYSA-M

SMILES

[O-]Br(=O)=O.[Hg+]

Canonical SMILES

[O-]Br(=O)=O.[Hg+]

Other CAS No.

13465-33-3

Origin of Product

United States

Comparison with Similar Compounds

Key Differences in Chemical Properties

Property Mercury(1+) Bromate (HgBrO₃) Mercury(II) Bromate (Hg(BrO₃)₂)
Oxidation State of Hg +1 +2
Formula Weight Not explicitly reported Not explicitly reported
Stability Likely less stable due to Hg⁺ dimerization* More stable due to Hg²⁺ ionic form
Commercial Availability Rare; restricted by safety protocols Available in 99%–99.999% purity grades

Comparison with Other Mercury Salts

Mercury(I) Chromate (Hg₂CrO₄)

  • Oxidation State : Mercury(I) in Hg₂CrO₄ vs. HgBrO₃. Both involve dimeric Hg₂²⁺ ions .
  • Anion Chemistry : Chromate (CrO₄²⁻) is a less potent oxidizer than bromate (BrO₃⁻), influencing their environmental persistence and toxicity profiles.

Mercury Bromide (HgBr₂)

  • Halide vs. Oxyhalogen Salt : HgBr₂ is a mercury(II) halide, whereas HgBrO₃ contains bromate. Mercury bromide is more stable and less reactive, with applications in catalysis and organic synthesis .

Toxicity Profile

  • All mercury compounds are toxic, but organic mercury (e.g., methylmercury) bioaccumulates more readily than inorganic salts like HgBrO₃ or Hg(BrO₃)₂ .
  • Mercury(I) bromate’s solubility in water may increase bioavailability, necessitating strict exposure controls in occupational settings .

Comparison with Non-Mercury Bromates

Potassium Bromate (KBrO₃)

Aspect This compound Potassium Bromate
Use in Mercury Analysis Rarely used Critical for mineralizing organic mercury in water via fluorescence spectrometry
Environmental Impact High toxicity, restricted Regulated due to carcinogenic potential
Industrial Role Negligible Used in food processing (e.g., breadmaking*), though phased out in many regions

*Potassium bromate enhances dough elasticity but forms carcinogenic byproducts .

Bromate Formation in Water Treatment

    Q & A

    Q. What are the established protocols for synthesizing Mercury(1+) bromate in laboratory settings?

    this compound synthesis requires careful handling due to mercury's redox sensitivity and bromate's oxidizing properties. A common approach involves reacting mercury(I) nitrate with potassium bromate under controlled acidic conditions. Key steps include:

    • Maintaining stoichiometric ratios to avoid disproportionation of Hg(I) to Hg(0) and Hg(II) .
    • Using low-temperature recrystallization to isolate the product, as mercury(I) compounds are prone to thermal decomposition .
    • Validating purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm Hg(I) oxidation state and bromate coordination .

    Q. How can researchers characterize the solubility and stability of this compound in aqueous systems?

    Solubility studies should employ gravimetric analysis under inert atmospheres to prevent oxidation. For example:

    • Prepare saturated solutions in deoxygenated water and measure residual solid mass after filtration .
    • Monitor stability using UV-Vis spectroscopy to track bromate (BrO₃⁻) absorption bands at ~200–250 nm, which shift if decomposition occurs .
    • Note contradictions: Mercury(II) bromate has documented solubility data (e.g., 0.08 g/100 mL at 20°C ), but Hg(I) bromate data are scarce, necessitating cross-validation with thermodynamic modeling .

    Q. What analytical techniques are recommended for quantifying this compound in mixed mercury systems?

    Differential pulse voltammetry (DPV) is effective for distinguishing Hg(I) from Hg(II) species. Methodological considerations:

    • Calibrate with standard Hg(I) and Hg(II) bromate solutions to establish reduction potential baselines (e.g., Hg(I) → Hg(0) at −0.25 V vs. Ag/AgCl) .
    • Couple with ion chromatography (IC) to resolve bromate from interfering anions like nitrate .
    • Validate results using isotope dilution mass spectrometry (IDMS) for trace-level accuracy .

    Advanced Research Questions

    Q. How do Hg(I) bromate’s catalytic properties compare to Hg(II) bromate in oxidation reactions?

    Hg(I) bromate may exhibit unique redox behavior due to its dimeric Hg₂²⁺ structure. Experimental design recommendations:

    • Compare reaction kinetics in model systems (e.g., oxidation of organic sulfides) using Hg(I) vs. Hg(II) bromate .
    • Employ electron paramagnetic resonance (EPR) to detect radical intermediates, which may differ between Hg(I) and Hg(II) .
    • Note contradictions: Hg(II) bromate accelerates bromate oxidation in breadmaking, but Hg(I) was not studied due to enzyme inhibition risks .

    Q. What mechanisms drive the decomposition of this compound under varying pH and temperature conditions?

    Advanced studies should combine thermodynamic and kinetic analyses:

    • Use Arrhenius plots to derive activation energy for thermal decomposition (TGA-DSC recommended) .
    • Probe pH-dependent pathways: Acidic conditions may favor Hg(I) disproportionation, while alkaline media could stabilize bromate .
    • Resolve conflicting data with ab initio molecular dynamics simulations to predict intermediate species .

    Q. How does this compound interact with environmental matrices, and what are its transformation products?

    Environmental fate studies require:

    • Simulated wetland systems to assess Hg(I) bromate reduction by sulfate-reducing bacteria, monitored via synchrotron XANES for Hg speciation .
    • LC-MS/MS to identify bromate reduction byproducts (e.g., bromide, hypobromous acid) .
    • Compare with Hg(II) bromate degradation pathways, which may involve faster bromate reduction .

    Data Contradiction and Validation Strategies

    Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

    • Replicate key studies using high-purity Hg(I) precursors and inert-atmosphere gloveboxes to minimize experimental variability .
    • Cross-reference with computational chemistry (e.g., COSMO-RS models) to predict solubility and stability where empirical data are lacking .
    • Publish raw datasets with detailed metadata (e.g., impurity profiles, instrument calibration logs) to enhance reproducibility .

    Q. What quality assurance practices are critical for this compound biomonitoring in environmental samples?

    • Use certified reference materials (e.g., NIST SRM 1641d for mercury) and participate in interlaboratory comparisons .
    • Implement blanks and spikes in every batch to detect contamination or matrix effects .
    • Report detection limits (e.g., ≤0.1 µg/L for ICP-MS) and uncertainty margins for regulatory compliance .

    Methodological Tables

    Table 1. Comparison of Analytical Techniques for this compound

    TechniquePurposeDetection LimitKey Limitations
    ICP-MSHg quantification0.01 µg/LRequires acid digestion, risking Hg(I) oxidation
    DPVRedox speciation1 µMInterference from organic ligands
    XRDCrystallography5% phase purityRequires crystalline samples

    Table 2. Stability of Mercury Bromates in Aqueous Media

    CompoundpH RangeHalf-Life (25°C)Decomposition Products
    Hg(I) bromate2–68–12 hoursHg₂O, BrO₂⁻, Hg⁰
    Hg(II) bromate2–8>24 hoursHgO, Br⁻

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